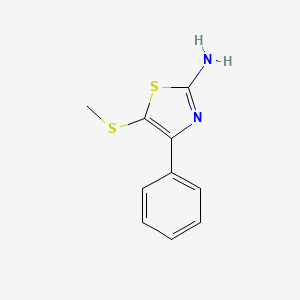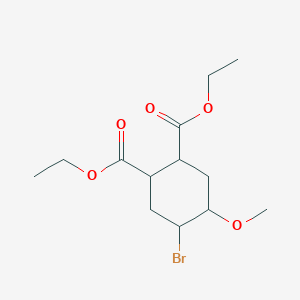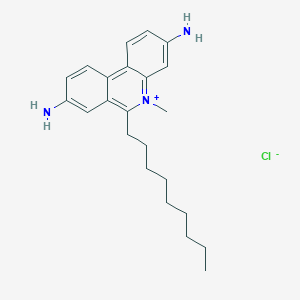
7-Acetyl-9H-fluorene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-9H-fluorene-2-carboxylic acid is an organic compound with the molecular formula C16H12O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features both an acetyl group and a carboxylic acid group attached to the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-9H-fluorene-2-carboxylic acid typically involves the acetylation of 9H-fluorene-2-carboxylic acid. One common method is the Friedel-Crafts acylation reaction, where 9H-fluorene-2-carboxylic acid is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyl-9H-fluorene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.
Reduction: Products may include alcohols or other reduced forms of the acetyl group.
Substitution: Substituted derivatives of this compound with various functional groups.
Aplicaciones Científicas De Investigación
7-Acetyl-9H-fluorene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies of molecular interactions and biological pathways.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-acetyl-9H-fluorene-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and produce specific effects. The acetyl and carboxylic acid groups play key roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene-2-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
9H-Fluorene-9-carboxylic acid: Differently substituted, leading to variations in chemical properties and applications.
9-Fluorenone-2-carboxylic acid:
Uniqueness
7-Acetyl-9H-fluorene-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the fluorene core. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
63715-82-2 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
7-acetyl-9H-fluorene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O3/c1-9(17)10-2-4-14-12(6-10)8-13-7-11(16(18)19)3-5-15(13)14/h2-7H,8H2,1H3,(H,18,19) |
Clave InChI |
QFSBWYHSSACZHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


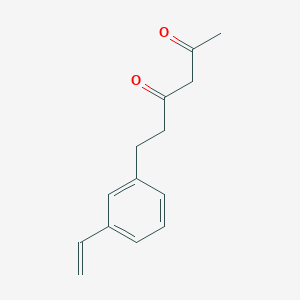
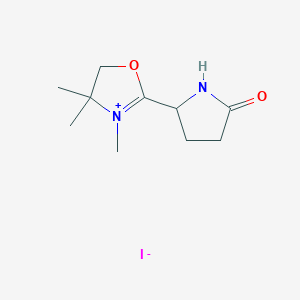
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
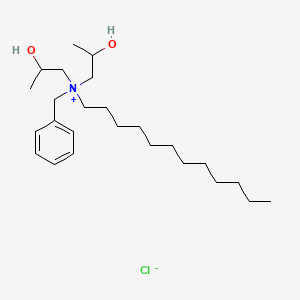
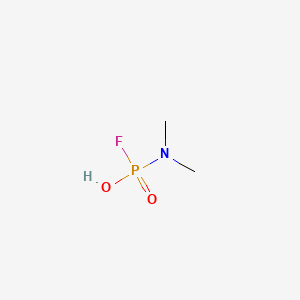
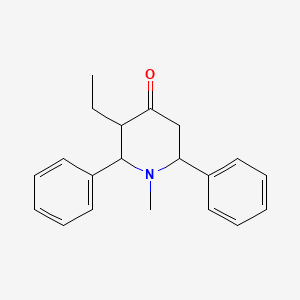
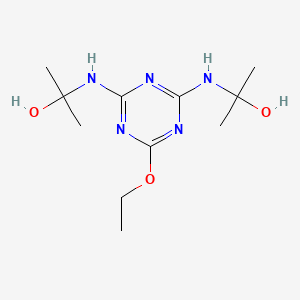

![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
